molecular formula C9H6F3NO B184232 2-Methyl-5-(trifluoromethyl)benzoxazole CAS No. 175785-41-8

2-Methyl-5-(trifluoromethyl)benzoxazole

Cat. No.: B184232
CAS No.: 175785-41-8
M. Wt: 201.14 g/mol
InChI Key: SAEYCFGBSOYYAM-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzene ring fused with an oxazole ring, with a methyl group at the second position and a trifluoromethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)benzoxazole typically involves the condensation of 2-aminophenol with trifluoroacetic acid or its derivatives. One common method includes the reaction of 2-aminophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.

Another approach involves the use of trifluoromethyl ketones as starting materials. In this method, 2-aminophenol is reacted with a trifluoromethyl ketone in the presence of a catalyst such as titanium tetraisopropoxide. The reaction proceeds through a cyclization process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents. Nucleophilic substitution reactions can be carried out using nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds with different functional groups.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzoxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its target sites.

For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

2-Methyl-5-(trifluoromethyl)benzoxazole can be compared with other benzoxazole derivatives, such as:

    2-Methylbenzoxazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-Trifluoromethylbenzoxazole: Lacks the methyl group at the second position, leading to variations in reactivity and applications.

    2-Phenylbenzoxazole:

The presence of both the methyl and trifluoromethyl groups in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and specific biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYCFGBSOYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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